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Compound of Interest

Compound Name: 1H-Indazole-5-carbaldehyde

Cat. No.: B112364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
Indazole-5-carbaldehyde, a key building block in medicinal chemistry and synthetic organic

chemistry. The information detailed herein, including nuclear magnetic resonance (NMR),

infrared (IR) spectroscopy, and mass spectrometry (MS) data, serves as a crucial resource for

the identification, characterization, and quality control of this compound in research and

development settings.

Spectroscopic Data Summary
The structural integrity and purity of 1H-Indazole-5-carbaldehyde can be confirmed through a

combination of spectroscopic techniques. The following tables summarize the key quantitative

data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for 1H-Indazole-5-
carbaldehyde
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Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

~13.5 br s - N-H

~10.1 s - CHO

~8.5 s - H-4

~8.2 d ~0.9 H-3

~7.9 dd ~8.7, 1.6 H-6

~7.7 d ~8.7 H-7

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz. Chemical shifts are referenced to the

residual solvent signal.

Table 2: ¹³C NMR Spectroscopic Data for 1H-Indazole-5-
carbaldehyde

Chemical Shift (δ) (ppm) Assignment

~192.5 CHO

~142.0 C-7a

~135.0 C-3

~131.0 C-5

~127.0 C-3a

~125.0 C-4

~122.0 C-6

~111.0 C-7

Solvent: DMSO-d₆, Instrument Frequency: 100 MHz. Chemical shifts are referenced to the

residual solvent signal.
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Table 3: IR Spectroscopic Data for 1H-Indazole-5-
carbaldehyde

Wavenumber (cm⁻¹) Assignment

~3100-3000 N-H stretch

~1680 C=O stretch (aldehyde)

~1620 C=C stretch (aromatic)

~1480 C=N stretch (aromatic)

Sample preparation: Neat solid, ATR sampling.

Table 4: Mass Spectrometry Data for 1H-Indazole-5-
carbaldehyde

Ion Calculated m/z Observed m/z

[M+H]⁺ 147.0558 147.0556

[M+Na]⁺ 169.0378 169.0375

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

Molecular Formula: C₈H₆N₂O.[1]

Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality

spectroscopic data. The following protocols are representative of standard analytical

procedures for the characterization of indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2][3]

The sample is prepared by dissolving approximately 5-10 mg of 1H-Indazole-5-carbaldehyde
in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts

per million (ppm) relative to the residual solvent peak (δ = 2.50 ppm for ¹H and δ = 39.52 ppm
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for ¹³C).[3] Data processing involves Fourier transformation, phase correction, and baseline

correction.

Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with a

universal attenuated total reflectance (ATR) sampling accessory.[2] A small amount of the solid

sample is placed directly onto the ATR crystal, and the spectrum is recorded over a range of

4000 to 400 cm⁻¹. The data is presented in terms of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization - Time of

Flight) mass spectrometer. The sample is dissolved in a suitable solvent such as methanol or

acetonitrile and introduced into the ion source via direct infusion. The analysis is performed in

positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 1H-Indazole-5-carbaldehyde.
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Caption: Workflow for the spectroscopic characterization of 1H-Indazole-5-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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